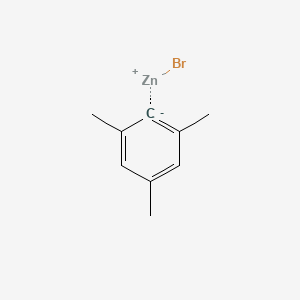

2,4,6-Trimethylphenylzinc bromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);1,3,5-trimethylbenzene-6-ide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11.BrH.Zn/c1-7-4-8(2)6-9(3)5-7;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLPWYSKHSCQGR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[C-]C(=C1)C)C.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4,6 Trimethylphenylzinc Bromide

Direct Insertion of Zinc Metal into Aryl Halides

The direct reaction of metallic zinc with 2,4,6-trimethylbromobenzene is a common and direct route to 2,4,6-trimethylphenylzinc bromide. However, the success of this method is highly dependent on the reactivity of the zinc metal, which often requires activation to overcome the passivating oxide layer on its surface.

Standard zinc dust often exhibits low reactivity towards aryl halides. To enhance its reactivity, various activation methods are employed. One of the most effective is the use of Rieke Zinc, a highly reactive form of zinc prepared by the reduction of a zinc salt, typically zinc chloride, with an alkali metal like lithium or potassium. acs.orguni-muenchen.dersc.org This process generates a fine, black powder of zinc with a high surface area and a clean, unoxidized surface, making it highly susceptible to oxidative addition.

Rieke Zinc readily reacts with a variety of organic halides, including aryl bromides, under mild conditions to form the corresponding organozinc reagents. riekemetals.com The reaction with aryl bromides may require slightly more forcing conditions, such as refluxing in a suitable solvent like tetrahydrofuran (B95107) (THF), compared to the more reactive aryl iodides. riekemetals.com The general procedure involves stirring the aryl halide with an excess of Rieke Zinc in an inert atmosphere. riekemetals.com

Other chemical activation methods for commercial zinc dust include treatment with reagents like 1,2-dibromoethane (B42909) or trimethylsilyl (B98337) chloride (TMSCl) to etch the surface and remove the oxide layer.

To circumvent the need for stoichiometric activation of zinc or the use of highly reactive Rieke Zinc, catalytic methods have been developed. These methods utilize transition metal catalysts, most notably nickel and cobalt complexes, to facilitate the insertion of zinc into the carbon-halogen bond of aryl halides.

Cobalt Catalysis: Cobalt halides, such as cobalt(II) bromide, in the presence of a ligand like pyridine (B92270), have been shown to effectively catalyze the electrochemical synthesis of arylzinc compounds from aryl halides using a sacrificial zinc anode. nih.govorganic-chemistry.org The catalytic cycle is believed to involve the reduction of the Co(II) species to a more reactive Co(I) intermediate, which then undergoes oxidative addition with the aryl halide. A subsequent transmetalation with zinc regenerates the cobalt catalyst and forms the arylzinc product. nih.gov

Nickel Catalysis: Nickel complexes are also powerful catalysts for the synthesis of arylzinc reagents. nih.govd-nb.info Systems employing nickel(II) chloride with ligands such as 1,4-diazadienes (DAD) can catalyze the insertion of zinc dust into aryl sulfonates, which are typically less reactive than aryl halides. d-nb.info Nickel-catalyzed procedures have been developed that are tolerant of a wide range of functional groups. acs.orgacs.org The mechanism is thought to proceed through a Ni(0) active species that undergoes oxidative addition to the aryl halide, followed by transmetalation with zinc.

The following table summarizes the key features of catalytic zinc insertion methods.

| Catalyst System | Typical Precursor | Key Features | Reference |

|---|---|---|---|

| Cobalt(II) bromide / Pyridine | Aryl bromides, Aryl chlorides | Electrochemical method with a sacrificial zinc anode. | nih.govorganic-chemistry.org |

| Nickel(II) chloride / Diazadiene Ligands | Aryl sulfonates, Aryl chlorides | Effective for less reactive electrophiles. | d-nb.info |

| Nickel(II) chloride / Diethyl Phosphite / DMAP | Aryl bromides, Aryl triflates | Highly efficient, requiring very low catalyst loading. | acs.org |

The choice of solvent and the presence of additives can significantly influence the rate and efficiency of organozinc formation. Ethereal solvents like tetrahydrofuran (THF) are commonly used for these reactions. riekemetals.com In some cases, more polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are employed, particularly in catalytic systems. organic-chemistry.orgd-nb.info

Lithium chloride (LiCl) is a crucial additive in many organozinc preparations. Its presence can dramatically accelerate the insertion of zinc into organic halides. The role of LiCl is multifaceted; it is believed to help in breaking up the zinc aggregates, cleaning the zinc surface, and, most importantly, solubilizing the initially formed organozinc halide from the metal surface. This prevents the passivation of the zinc surface and allows the reaction to proceed to completion. The resulting RZnX·LiCl species are often more soluble and reactive in subsequent coupling reactions.

The use of a mixture of THF and a polar aprotic solvent like N,N-dimethylacetamide (DMAc) or 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) can also be beneficial, especially for the formation of arylzinc reagents bearing sensitive functional groups. researchgate.net

The direct precursor for the synthesis of this compound via zinc insertion is 2,4,6-trimethylbromobenzene, also known as bromomesitylene. chemicalbook.comnih.gov This compound is typically prepared by the electrophilic bromination of mesitylene (B46885) (1,3,5-trimethylbenzene). orgsyn.orgchemsrc.com

The synthesis involves treating mesitylene with bromine in the presence of a suitable solvent like carbon tetrachloride, often at low temperatures to control the reaction. orgsyn.org The reaction proceeds readily due to the activating effect of the three methyl groups on the aromatic ring. After the reaction is complete, the product is typically washed to remove any remaining acid and purified by distillation under reduced pressure. orgsyn.org

The physical properties of 2,4,6-trimethylbromobenzene are summarized in the table below.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 576-83-0 | chemicalbook.comnih.gov |

| Molecular Formula | C9H11Br | chemicalbook.com |

| Molecular Weight | 199.09 g/mol | chemicalbook.com |

| Melting Point | 2 °C | chemicalbook.com |

| Boiling Point | 225 °C | chemicalbook.com |

| Density | 1.301 g/mL at 25 °C | chemicalbook.com |

Transmetalation Routes for this compound Generation

An alternative to the direct insertion of zinc is the transmetalation of a more reactive organometallic compound of mesitylene with a zinc salt. This method offers a high degree of control and is particularly useful when the direct insertion method is sluggish or incompatible with other functional groups present in the molecule.

The transmetalation reaction involving an organolithium precursor is a common and efficient way to generate organozinc reagents. The process begins with the preparation of 2,4,6-trimethylphenyllithium. This can be achieved by the deprotonation of mesitylene with a strong base like n-butyllithium or by a lithium-halogen exchange reaction between 2,4,6-trimethylbromobenzene and an alkyllithium reagent.

Once the 2,4,6-trimethylphenyllithium is formed in situ, it is then treated with a zinc halide salt, typically anhydrous zinc bromide (ZnBr₂). The transmetalation reaction is generally fast and exothermic, leading to the formation of this compound and lithium bromide. A common practice to avoid the presence of lithium salts in the final organozinc reagent, which can sometimes interfere with subsequent reactions, is to synthesize the diorganozinc species first and then equilibrate it with zinc bromide. reddit.com

2,4,6-(CH₃)₃C₆H₂Li + ZnBr₂ → 2,4,6-(CH₃)₃C₆H₂ZnBr + LiBr

This method provides a clean route to the desired organozinc reagent, often with high yields and purity. The resulting solution can then be used directly in subsequent synthetic transformations, such as Negishi cross-coupling reactions.

From Grignard Reagents (e.g., 2,4,6-Trimethylphenylmagnesium Bromide)

The transmetalation of a pre-formed Grignard reagent with a zinc halide is a conventional and widely practiced method for the synthesis of organozinc compounds. In the case of this compound, the corresponding Grignard reagent, 2,4,6-trimethylphenylmagnesium bromide, serves as the immediate precursor. This Grignard reagent is typically prepared by the reaction of 2-bromo-1,3,5-trimethylbenzene (mesityl bromide) with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether. libretexts.org The subsequent addition of zinc bromide (ZnBr₂) to the solution of the Grignard reagent results in a metal-exchange reaction, yielding the desired this compound and magnesium dibromide (MgBr₂).

The general reaction can be depicted as follows:

Mesityl-MgBr + ZnBr₂ → Mesityl-ZnBr + MgBr₂

The successful formation of the Grignard reagent is crucial and requires anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water. libretexts.org The presence of lithium chloride (LiCl) can be beneficial in facilitating the formation of Grignard reagents, particularly for more challenging substrates, by breaking down the passivating magnesium oxide layer on the magnesium surface and increasing the solubility of the Grignard reagent.

Utility of Halogen-Magnesium Exchange Followed by Zinc Transmetalation

An alternative to the direct insertion of magnesium into an aryl halide is the halogen-magnesium exchange reaction. This method is particularly useful for preparing highly functionalized Grignard reagents that may not be accessible through classical methods. The exchange reaction typically involves treating an aryl halide with an alkyl Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl). harvard.edu This exchange is often rapid, even at low temperatures, which allows for the presence of sensitive functional groups. harvard.edu

For the synthesis of this compound, one could envision a two-step, one-pot procedure starting from 2-bromo-1,3,5-trimethylbenzene. First, a halogen-magnesium exchange with a reagent like i-PrMgCl would generate 2,4,6-trimethylphenylmagnesium chloride. Subsequent in situ transmetalation with zinc bromide would then afford the target arylzinc compound. The use of i-PrMgCl·LiCl has been shown to be particularly effective for the Br/Mg exchange in the preparation of various heteroaryl-magnesium reagents. researchgate.net

The general scheme for this approach is:

Aryl-Br + i-PrMgCl → Aryl-MgCl + i-PrBr Aryl-MgCl + ZnBr₂ → Aryl-ZnBr + MgCl₂

This methodology provides a powerful route to arylzinc reagents from aryl bromides under mild conditions, expanding the scope of accessible substrates.

Control of Side Reactions in Transmetalation Processes (e.g., Homocoupling, Wurtz Coupling)

A significant challenge in the synthesis of organometallic reagents, including Grignard and organozinc compounds, is the occurrence of side reactions, most notably homocoupling (also known as Wurtz or Wurtz-Fittig coupling). alfa-chemistry.com This reaction leads to the formation of a symmetrical biaryl product from two molecules of the organometallic reagent or from the reaction of the organometallic reagent with the starting aryl halide.

2 Aryl-MgBr → Aryl-Aryl + MgBr₂ Aryl-MgBr + Aryl-Br → Aryl-Aryl + MgBr₂

Several factors can influence the extent of homocoupling. The choice of catalyst and reaction conditions are paramount. For instance, in copper-catalyzed coupling reactions of Grignard reagents, the choice of the copper salt can significantly impact the formation of Wurtz coupling side products. nih.gov Studies have shown that certain catalysts can promote homocoupling, while others can suppress it. nih.govrsc.org

Controlling the reaction temperature is another critical factor. alfa-chemistry.com The formation of Grignard reagents is an exothermic process, and excessive heat can promote homocoupling. Therefore, slow addition of the halide to the magnesium suspension and maintaining a controlled temperature are essential. alfa-chemistry.com

In the context of transmetalation from a Grignard reagent to a zinc reagent, the purity and reactivity of the Grignard solution are important. A well-defined Grignard solution, free of excess magnesium and unreacted aryl halide, is less likely to undergo side reactions during the subsequent transmetalation step.

Alternative Synthetic Approaches to Arylzinc Reagents Applicable to Sterically Hindered Systems

While the Grignard-based routes are well-established, several alternative methods have been developed for the synthesis of arylzinc reagents, particularly for sterically demanding or functionalized systems where Grignard formation may be problematic.

Catalytic Zincation of Aryl Sulfonates

Aryl sulfonates, such as triflates and tosylates, are attractive alternatives to aryl halides as precursors for organometallic reagents due to their ready availability from phenols. The direct insertion of zinc into the C–O bond of aryl sulfonates has been explored as a route to arylzinc reagents. Research has demonstrated the feasibility of catalytic zincation of aryl sulfonates, expanding the scope of electrophiles beyond the traditional aryl iodides and bromides. researchgate.net

Nickel-catalyzed systems have shown promise in this area. For instance, Ni(cod)₂/DPEphos or dppbz have been used for the cross-coupling of sterically hindered aryl triflates. chemrxiv.org These catalytic systems can facilitate the formation of an arylzinc intermediate, which can then be used in subsequent reactions. While direct isolation of the arylzinc reagent from these catalytic reactions is not always the primary goal, the in situ generation of these species is a powerful synthetic strategy.

Generation from Arylsulfonium Salts

Aryl sulfonium (B1226848) salts have recently emerged as versatile precursors for the generation of arylzinc reagents. A notable method involves the nickel-catalyzed reaction of readily available aryldimethylsulfonium triflates with zinc powder. organic-chemistry.orgfigshare.comacs.orgacs.org This process proceeds via the selective cleavage of the sp²-hybridized carbon–sulfur bond under mild conditions, affording salt-free arylzinc triflates. organic-chemistry.orgfigshare.comacs.org

This zincation method exhibits excellent chemoselectivity and offers a complementary approach to existing techniques. figshare.comacs.org The generated arylzinc reagents demonstrate high reactivity and can be utilized in various cross-coupling reactions. organic-chemistry.orgacs.org The optimized conditions often involve a nickel catalyst, a suitable ligand such as 2,9-dimethylphenanthroline, and a solvent like N,N-dimethylacetamide. organic-chemistry.org

Table of Reaction Conditions for Zincation of Arylsulfonium Salts

| Component | Description | Reference |

|---|---|---|

| Substrate | Aryldimethylsulfonium triflates | organic-chemistry.orgfigshare.comacs.org |

| Reagent | Zinc powder | organic-chemistry.orgfigshare.comacs.org |

| Catalyst | Nickel complex | organic-chemistry.orgfigshare.comacs.org |

| Ligand | 2,9-dimethylphenanthroline | organic-chemistry.org |

| Solvent | N,N-dimethylacetamide | organic-chemistry.org |

| Conditions | Mild | organic-chemistry.orgfigshare.comacs.org |

Preparation via Fragmentation Reactions

While less common for the direct synthesis of simple arylzinc halides, fragmentation reactions can be a source of organozinc species. These reactions typically involve the decomposition of a more complex molecule to generate the desired organometallic reagent. The specific application of fragmentation reactions for the direct synthesis of this compound is not widely documented in the provided search results. However, the concept of generating reactive intermediates through fragmentation is a known strategy in organic synthesis.

Scalability and Process Optimization in this compound Synthesis

The successful transition of a synthetic route from the laboratory bench to an industrial scale hinges on careful consideration of scalability and process optimization. For the production of this compound, a sterically hindered organozinc reagent, these factors are critical to ensure safety, efficiency, cost-effectiveness, and consistent product quality. The primary method for its synthesis is the direct insertion of zinc metal into the carbon-bromine bond of 2-bromo-1,3,5-trimethylbenzene (mesityl bromide). Optimization of this process involves a multi-faceted approach, focusing on the activation of zinc, reaction conditions, and the use of additives.

A significant challenge in the synthesis of arylzinc halides is the often sluggish reaction between the aryl halide and bulk zinc metal. nih.gov To overcome this, various zinc activation methods have been developed. Highly reactive "Rieke zinc," prepared by the reduction of a zinc(II) salt like ZnCl₂ with a reducing agent such as lithium naphthalenide, offers a highly active surface for the reaction. nih.govwikipedia.org This method is particularly effective for less reactive aryl bromides. riekemetals.com However, for large-scale production, the use of stoichiometric reducing agents can be costly and generate significant waste streams.

Alternative and more scalable activation methods often involve treating commercially available zinc dust or powder with activating agents. nih.gov These can include chemical treatments with reagents like 1,2-dibromoethane, iodine, or chlorotrimethylsilane, which clean the zinc surface and create reactive sites. nih.govbeilstein-journals.orgorganic-chemistry.org Catalytic approaches using transition metals such as nickel or cobalt have also been shown to facilitate zinc insertion into aryl halides, including the more challenging aryl chlorides and bromides. nih.govorganic-chemistry.orgnih.gov

A pivotal development in the optimization of organozinc reagent synthesis has been the use of lithium chloride (LiCl) as an additive. organic-chemistry.org Research has shown that the presence of LiCl can significantly accelerate the formation of arylzinc halides from aryl bromides and iodides in solvents like tetrahydrofuran (THF). nih.govorganic-chemistry.org The prevailing hypothesis is that LiCl helps to break down the passivating layer of the organozinc product on the zinc metal surface, thereby exposing fresh metal for reaction. nih.gov This solubilization of the organozinc intermediate is a key step in achieving high conversions and is a critical parameter for process optimization. nih.gov The formation of a soluble arylzinc-LiCl complex is often more reactive in subsequent coupling reactions.

The choice of solvent is another crucial factor for scalability. While THF is a common and effective solvent for the formation of organozinc reagents, its relatively low boiling point and potential for peroxide formation require careful management on an industrial scale. beilstein-journals.org Alternative solvents such as 2-methyl-THF (2-MeTHF), which has a higher boiling point and is less prone to peroxide formation, or polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethylacetamide (DMA), have been explored. beilstein-journals.orgorganic-chemistry.org The optimal solvent choice will depend on a balance of reactivity, safety, cost, and ease of removal during downstream processing.

Process intensification, the development of smaller, more efficient, and safer production methods, is also a key consideration for the scalable synthesis of organozinc reagents. Continuous flow reactors, for example, offer significant advantages over traditional batch processes. They allow for better control of reaction temperature, mixing, and residence time, which is particularly important for exothermic reactions like the formation of organometallic reagents. nih.gov A continuous process can also minimize the volume of hazardous reagents present at any given time, leading to a safer manufacturing environment.

The table below summarizes key parameters and their impact on the synthesis of arylzinc halides, which are directly applicable to the scalable production of this compound.

| Parameter | Condition/Method | Impact on Synthesis | Scalability Considerations |

|---|---|---|---|

| Zinc Activation | Rieke Zinc | High reactivity, effective for unreactive bromides. nih.govwikipedia.org | Higher cost and waste from stoichiometric reductants. nih.gov |

| Zinc Activation | Chemical (e.g., I₂, 1,2-dibromoethane) | Cost-effective activation of commercial zinc dust. beilstein-journals.orgorganic-chemistry.org | Requires careful control of activating agent addition. |

| Additive | Lithium Chloride (LiCl) | Accelerates reaction, solubilizes the product, prevents zinc surface passivation. nih.govorganic-chemistry.org | Hygroscopic nature requires anhydrous conditions; can simplify purification. researchgate.net |

| Solvent | Tetrahydrofuran (THF) | Commonly used, good for solubility and reactivity. beilstein-journals.org | Low boiling point, peroxide formation risk. |

| Solvent | 2-Methyl-THF (2-MeTHF) | Higher boiling point, lower peroxide risk, often a "greener" alternative. beilstein-journals.org | May alter reactivity compared to THF. |

| Process Technology | Batch Reactor | Traditional, well-understood process. | Challenges in heat management and safety for large volumes. |

| Process Technology | Continuous Flow Reactor | Improved heat transfer, safety, and control. nih.gov | Requires specialized equipment and process development. |

Reactivity and Mechanistic Aspects of 2,4,6 Trimethylphenylzinc Bromide

Fundamental Reaction Pathways of Organozinc Reagents

Organozinc reagents participate in a variety of fundamental carbon-carbon bond-forming reactions. nih.govslideshare.net Their utility stems from their moderate reactivity, which allows for excellent functional group compatibility, a feature not always present in more reactive organometallic counterparts like Grignard or organolithium reagents. wikipedia.orgresearchgate.net Key reaction pathways include:

Negishi Cross-Coupling: This palladium- or nickel-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between an organozinc reagent and an organic halide. slideshare.netwikipedia.org The reaction is highly versatile, accommodating a wide range of coupling partners. wikipedia.orgnih.gov

Barbier Reaction: This one-pot synthesis involves the reaction of an alkyl halide with a carbonyl compound in the presence of zinc metal. wikipedia.orglibretexts.org The organozinc reagent is generated in situ and adds to the carbonyl group. wikipedia.org A significant advantage of this reaction is that it can often be conducted in water. wikipedia.org

Reformatsky Reaction: This reaction specifically involves the use of α-haloesters and carbonyl compounds (aldehydes or ketones) to produce β-hydroxyesters. slideshare.netwikipedia.org The initial step is the oxidative addition of zinc into the carbon-halogen bond of the ester. wikipedia.org

Addition Reactions: Organozinc reagents can add to various electrophiles, including carbonyl compounds, imines, and nitriles, though their reactivity is generally lower than that of Grignard reagents. libretexts.orgresearchgate.net

The generation of the organozinc reagent itself is a critical step. The direct insertion of zinc metal into an organic halide is a common and convenient method. nih.govnih.gov The reactivity of the zinc metal can be enhanced by various activation methods, including the use of activating agents like lithium chloride or specific solvents. nih.gov

Role of the Zinc-Carbon Bond Polarity and Reactivity

The nature of the zinc-carbon (Zn-C) bond is central to the reactivity of organozinc compounds. This bond is classified as polar covalent, with the polarity directed towards the carbon atom due to the difference in electronegativity between carbon (2.55) and zinc (1.65). wikipedia.org This polarization imparts a carbanionic character to the organic group, making it nucleophilic.

However, compared to the more electropositive metals in Grignard (Mg) and organolithium (Li) reagents, the electronegativity difference between zinc and carbon is smaller. Consequently, the Zn-C bond is less polar and the carbanion is "softer," leading to lower reactivity. wikipedia.orglibretexts.org This reduced reactivity is often advantageous, as it allows organozinc reagents to be compatible with a wide array of functional groups, such as esters, ketones, and nitriles, that would react with more aggressive organometallics. sigmaaldrich.com

The reactivity of organozinc reagents can be modulated by the presence of additives. For instance, the formation of organozincates by the addition of salts can significantly influence their structure and reactivity. researchgate.net

Influence of Steric Hindrance from 2,4,6-Trimethylphenyl Moiety on Reactivity

The 2,4,6-trimethylphenyl group, also known as the mesityl group, is a bulky substituent that exerts significant steric hindrance. wikipedia.org This steric bulk is a critical factor influencing the reactivity of 2,4,6-trimethylphenylzinc bromide. The mesityl group is used in organometallic chemistry to stabilize metal centers with low coordination numbers or in low oxidation states. wikipedia.org

In the context of this compound, the steric hindrance from the three methyl groups on the phenyl ring can:

Hinder approach to the metal center: The bulky nature of the mesityl group can impede the approach of other reagents to the zinc atom, potentially slowing down reaction rates compared to less hindered aryl or alkyl zinc reagents.

Influence reaction selectivity: The steric demands of the mesityl group can play a crucial role in determining the stereochemical outcome of reactions, particularly in asymmetric catalysis where it can act as a bulky blocking group to enhance diastereo- or enantioselectivity. wikipedia.org

Stabilize reactive intermediates: The steric bulk can provide kinetic stabilization to otherwise unstable intermediates in a reaction sequence. nih.gov

The use of sterically demanding substituents is a well-established strategy in main group chemistry to kinetically stabilize low-coordinate species and prevent unwanted dimerization or polymerization. researchgate.net The mesityl group is a classic example of such a substituent. wikipedia.orgnih.gov

Mechanistic Studies of Key Organozinc Reactions Relevant to this compound

The mechanistic pathways of reactions involving organozinc reagents, particularly in the context of transition metal-catalyzed cross-coupling, have been extensively studied. The key elementary steps include oxidative addition, transmetalation, and reductive elimination.

In the context of forming the organozinc reagent itself, the initial step is often an oxidative addition of zinc metal into the carbon-halogen bond of the corresponding aryl halide (2,4,6-trimethylphenyl bromide). nih.govnih.gov This process involves the insertion of Zn(0) into the C-Br bond to form the organozinc species. nih.gov Mechanistic studies have revealed that this is a two-step process involving the formation of a surface organozinc intermediate followed by its solubilization. nih.gov

In catalytic cycles, such as the Negishi coupling, the first step is the oxidative addition of the organic halide to the low-valent transition metal catalyst, for example, a Pd(0) or Ni(0) complex. libretexts.org This step increases the oxidation state and coordination number of the metal. libretexts.org The oxidative addition can proceed through various mechanisms, including concerted, SN2-type, or radical pathways, depending on the nature of the substrate and the metal complex. libretexts.org

Following oxidative addition in a cross-coupling reaction, the transmetalation step occurs. This involves the transfer of the organic group (in this case, the 2,4,6-trimethylphenyl group) from the zinc atom to the transition metal catalyst (e.g., palladium). libretexts.org

R-Pd-X + R'-Zn-X' → R-Pd-R' + X-Zn-X'

This step is crucial for bringing both coupling partners onto the same metal center. The facility of this step is influenced by the nature of the ligands on the transition metal and the polarity of the metal-carbon bonds. The relatively low reactivity of the Zn-C bond necessitates the use of a suitable transition metal catalyst to facilitate this transfer.

The final step in many catalytic cross-coupling cycles is reductive elimination. libretexts.orgwikipedia.org In this step, the two organic groups that are to be coupled are eliminated from the transition metal center, forming the new carbon-carbon bond and regenerating the low-valent catalyst, which can then re-enter the catalytic cycle. wikipedia.org

R-Pd-R' → R-R' + Pd(0)

For reductive elimination to occur from a square planar complex (common for Pd(II) and Ni(II)), the two groups to be eliminated must typically be in a cis orientation to one another. libretexts.orgwikipedia.org If they are trans, an isomerization to the cis isomer must precede the reductive elimination. libretexts.org The process results in a decrease in the oxidation state of the metal by two units. wikipedia.org The steric bulk of the 2,4,6-trimethylphenyl group can influence the rate and feasibility of this final, product-forming step.

Concerted vs. Non-Concerted Mechanisms (e.g., SN2-type)

The typical mechanism for a palladium-catalyzed Negishi coupling, which is the primary application for reagents like this compound, is not a simple one-step event like a classical SN2 reaction. Instead, it proceeds through a well-established, non-concerted catalytic cycle involving at least three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (e.g., an aryl bromide) to form a Pd(II) intermediate.

Transmetalation: The organozinc reagent, this compound, transfers its mesityl group to the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) species. This is the step where the organozinc reagent enters the catalytic cycle.

Reductive Elimination: The two organic groups on the palladium center (the mesityl group and the group from the organic halide) couple and are expelled from the coordination sphere, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Ligand Exchange and Aggregation Phenomena

Like other organometallic reagents such as Grignard reagents, this compound does not exist in solution as a simple, discrete monomeric species. Its structure and reactivity are heavily influenced by complex solution equilibria, including ligand exchange and aggregation. researchgate.net

The most fundamental of these is the Schlenk equilibrium. wikipedia.org In solution, an organozinc halide (RZnX) exists in equilibrium with its corresponding diorganozinc species (R₂Zn) and zinc dihalide (ZnX₂).

Schlenk Equilibrium for this compound:

2 (CH₃)₃C₆H₂ZnBr ⇌ [(CH₃)₃C₆H₂]₂Zn + ZnBr₂

The position of this equilibrium is highly dependent on the solvent, the presence of additives (like lithium salts), temperature, and concentration. nih.govwikipedia.org In ethereal solvents like tetrahydrofuran (B95107) (THF), which are commonly used for these reactions, the zinc center is coordinated by solvent molecules. These species can then associate to form dimers or higher-order aggregates, where bromide atoms or organic groups can bridge two or more zinc centers. wikipedia.org

Functional Group Compatibility in Reactions with this compound

A significant advantage of organozinc reagents, including this compound, is their remarkable tolerance for a wide variety of functional groups compared to more reactive organometallics like organolithium or Grignard reagents. uni-muenchen.denih.gov This high level of compatibility stems from the lower polarity and nucleophilicity of the carbon-zinc bond. This allows for the construction of complex molecules without the need for extensive use of protecting groups.

Reactions involving this compound, primarily Negishi couplings, can be successfully performed in the presence of numerous functional groups on the coupling partner. However, the reagent's utility can be limited by its significant steric bulk. In cases where the electrophilic partner is also sterically hindered, the reaction may fail to proceed, even if electronically compatible. nih.gov

The table below summarizes the compatibility of this compound with various functional groups, compiled from general principles of organozinc reactivity and specific examples in the literature.

| Functional Group | Class | Compatibility | Notes |

| Ester | Electrophilic | Tolerated | Does not typically react with esters under Negishi conditions. organic-chemistry.org |

| Nitrile | Electrophilic | Tolerated | Generally stable and does not undergo addition reactions. organic-chemistry.org |

| Aldehyde | Electrophilic | Tolerated | Compatible under carefully controlled Negishi conditions. organic-chemistry.org |

| Ketone | Electrophilic | Tolerated | Less reactive than aldehydes and generally compatible. |

| Amide | Electrophilic | Tolerated | Stable towards organozinc reagents under coupling conditions. |

| Nitro | Electrophilic | Tolerated | Generally compatible in palladium-catalyzed cross-couplings. |

| Ether | Nucleophilic | Tolerated | Common solvents like THF and diethyl ether are fully compatible. |

| Halogens (Cl, I) | Electrophilic | Tolerated | Can be present on the coupling partner, allowing for selective reactions (e.g., coupling at an Iodo- position over a Chloro- position). frontiersin.org |

| Unprotected Indole | Acidic Proton | Tolerated | The N-H proton of indoles is tolerated. organic-chemistry.org |

| Phenol | Acidic Proton | Not Tolerated | The acidic proton will be deprotonated by the organozinc reagent. |

| Carboxylic Acid | Acidic Proton | Not Tolerated | Rapid acid-base reaction occurs. nih.gov |

| Sterically Hindered Halide | Electrophilic | Limited | Reaction with highly substituted electrophiles (e.g., 2-bromomesitylene) may fail due to steric hindrance. nih.gov |

Chemo-, Regio-, and Stereoselectivity Considerations in Reactions

The outcomes of reactions involving this compound are largely governed by the significant steric hindrance imposed by the mesityl group, which often overrides electronic effects.

Chemoselectivity: This refers to the preferential reaction of a reagent with one functional group over another. Due to its moderate reactivity, this compound is highly chemoselective. It will readily participate in palladium-catalyzed cross-coupling with aryl halides while leaving more sensitive functional groups like esters or nitriles untouched. In a molecule containing multiple halide groups (e.g., an iodo and a bromo substituent), coupling will preferentially occur at the more reactive carbon-iodine bond. frontiersin.org

Regioselectivity: This concerns the site at which a reaction occurs when multiple positions are available. The steric bulk of the mesityl group is a dominant directing factor. When reacting with an unsymmetrical electrophile, the organozinc reagent will preferentially attack the least sterically hindered position to minimize steric clash in the transition state. For example, in a coupling with a di-substituted aryl halide where the two positions are electronically similar but sterically different, the coupling will favor the less encumbered site.

Stereoselectivity: This relates to the preferential formation of one stereoisomer over another. In Negishi couplings, the stereochemistry of the reactants is often preserved in the products. For instance, the coupling of an organozinc reagent with a vinyl (alkenyl) bromide proceeds with retention of the double bond geometry (E/Z). Therefore, if this compound is coupled with a (Z)-alkenyl bromide, the (Z)-alkene product is expected to be formed selectively. The steric bulk of the mesityl group helps to enforce a well-defined transition state, which can contribute to high stereoselectivity.

The following table illustrates the expected selectivity in reactions with this compound.

| Selectivity Type | Substrate Example | Expected Outcome | Rationale |

| Chemoselectivity | 4-Iodo-1-chlorobenzene | Selective coupling at the C-I bond. | The C-I bond is more reactive towards oxidative addition than the C-Cl bond. |

| Regioselectivity | 1-Bromo-2,6-dimethylbenzene | Reaction is slow or does not occur. | Extreme steric hindrance from both coupling partners prevents efficient reaction. |

| Stereoselectivity | (E)-1-Bromo-2-phenylethene | Formation of (E)-1-mesityl-2-phenylethene. | Negishi couplings on sp² centers typically proceed with retention of configuration. |

Applications of 2,4,6 Trimethylphenylzinc Bromide in Organic Synthesis

Cross-Coupling Reactions

2,4,6-Trimethylphenylzinc bromide is a key participant in several types of palladium-, nickel-, and copper-catalyzed cross-coupling reactions, facilitating the introduction of the bulky 2,4,6-trimethylphenyl (mesityl) group onto a range of organic scaffolds.

The Negishi cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.org this compound is effectively employed in these reactions to couple with a variety of sp²-hybridized carbon electrophiles, including aryl, alkenyl, and heteroaryl halides. nih.govdeepdyve.com The reaction is known for its high functional group tolerance, a benefit derived from the nature of organozinc reagents. nih.govnumberanalytics.com

The general scheme for the Negishi coupling of this compound is as follows:

Research has demonstrated the successful coupling of this organozinc reagent with a range of electrophiles. For instance, it undergoes smooth cross-coupling with aryl chlorides containing ortho substituents like methyl, alkoxy, and isopropyl groups. acs.org The use of palladacycle precatalysts has been shown to be efficient for the Negishi coupling of various heteroaryl zinc reagents with aryl halides at room temperature, yielding heterobiaryls in excellent yields. nih.gov Furthermore, the development of highly active catalyst systems permits the efficient preparation of sterically hindered biaryls, including tri- and tetra-ortho-substituted products, at low catalyst loadings. deepdyve.comresearchgate.net

The significant steric bulk of the 2,4,6-trimethylphenyl group presents a challenge in cross-coupling reactions, particularly when paired with a sterically demanding electrophile. acs.org This steric hindrance can impede the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. Consequently, the choice of catalyst, specifically the ligand coordinated to the palladium center, is critical for achieving high coupling efficiency. acs.orgresearchgate.net

For the coupling of sterically hindered substrates, highly active and sterically demanding phosphine ligands are often required. Ligands such as SPhos and RuPhos, which are part of a class of biarylphosphines, have proven to be exceptionally effective in promoting the Negishi coupling of sterically hindered partners. nih.govresearchgate.net These ligands facilitate the formation of the active monoligated Pd(0) species and promote the difficult reductive elimination step to furnish the sterically congested biaryl product. For example, a catalyst system based on a dialkylbiarylphosphine ligand has been reported to be highly active for the synthesis of a wide range of sterically hindered tri- and tetra-ortho-substituted biaryls. nih.gov

This compound has been shown to couple effectively with a broad spectrum of aryl halides, including those that are electron-rich, electron-poor, and contain additional halogen substituents. The reactivity of the aryl halide is influenced by its electronic properties, with electron-poor halides generally being more reactive towards oxidative addition. However, with the appropriate catalyst system, even electron-rich and deactivated aryl chlorides can be successfully coupled. acs.orgresearchgate.net

Studies have demonstrated the successful coupling of arylzinc reagents with a variety of functionalized aryl chlorides. For instance, the use of a highly active palladium catalyst system allows for the efficient coupling of arylzinc chlorides with aryl chlorides bearing electron-donating groups (e.g., methoxy), electron-withdrawing groups (e.g., ester, nitrile), and halogens. acs.orgnih.gov This broad scope is crucial for the synthesis of complex molecules with diverse functionalities.

Table 1: Examples of Negishi Cross-Coupling with this compound and Various Aryl Halides

| Electrophile | Catalyst System | Product | Yield (%) | Reference |

| 2-Chlorotoluene | Pd(OAc)₂ / SPhos | 2-Mesityl-1-methylbenzene | 95 | nih.gov |

| 4-Chloroanisole | Pd(OAc)₂ / SPhos | 1-Mesityl-4-methoxybenzene | 98 | nih.gov |

| Methyl 4-chlorobenzoate | Pd(OAc)₂ / SPhos | Methyl 4-mesitylbenzoate | 97 | nih.gov |

| 2-Bromopyridine | Pd(PPh₃)₄ | 2-Mesitylpyridine | 85 | orgsyn.org |

Note: The specific yields and reaction conditions can vary depending on the exact substrates and catalyst system employed. The data presented are representative examples from the literature.

The Fukuyama coupling is a palladium-catalyzed reaction between a thioester and an organozinc reagent to produce a ketone. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its mild conditions and excellent functional group tolerance. wikipedia.org this compound can be utilized in Fukuyama couplings to synthesize sterically hindered aryl ketones.

The general reaction is as follows:

The reaction proceeds via oxidative addition of the thioester to the Pd(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the ketone product. wikipedia.org The high chemoselectivity of the Fukuyama coupling allows for the presence of other sensitive functional groups in the substrates. wikipedia.org

While palladium is the most common catalyst for Negishi couplings, nickel catalysts have emerged as powerful alternatives, particularly for the formation of C(sp²)-C(sp³) bonds. nih.govrsc.org Nickel catalysts can effectively couple this compound with sp³-hybridized electrophiles, such as alkyl halides. These reactions are often advantageous due to the lower cost and unique reactivity of nickel compared to palladium. nih.gov

The development of specific ligand and catalyst systems is crucial for successful nickel-catalyzed cross-couplings. For instance, nickel complexes with bipyridine or N-heterocyclic carbene (NHC) ligands have been shown to be effective for the coupling of aryl halides with alkyl Grignard reagents, a reaction class with similarities to Negishi coupling. nih.gov Reductive cross-coupling methods, where two electrophiles are coupled in the presence of a reductant, have also gained prominence, with nickel being particularly well-suited for such transformations. nih.gov

In addition to palladium and nickel, copper can also mediate the cross-coupling of organozinc reagents with organic halides. While less common than their palladium- and nickel-catalyzed counterparts, copper-mediated couplings offer an alternative pathway for C-C bond formation. In some cases, copper salts are used as co-catalysts or additives in palladium-catalyzed reactions to facilitate transmetalation. For example, the addition of CuCN·2LiCl can be used to transmetalate the organozinc reagent prior to its coupling with an electrophile. researchgate.net There are also reports of copper-catalyzed Negishi-type couplings of diarylzinc reagents with aryl iodides. organic-chemistry.org

Comparison with Other Arylzinc Reagents in Cross-Coupling

In palladium- or nickel-catalyzed cross-coupling reactions, such as the Negishi coupling, the structure of the arylzinc reagent significantly influences reactivity and product yields. wikipedia.orgnih.gov Compared to less sterically encumbered arylzinc halides, this compound presents unique characteristics. The two ortho-methyl groups impose considerable steric hindrance around the zinc-bearing carbon atom.

This steric bulk can influence the transmetalation step of the cross-coupling catalytic cycle. While organozinc reagents are generally more reactive than their corresponding organoboron or organotin counterparts, the bulky mesityl group can slow down the rate of transmetalation to the palladium or nickel center. wikipedia.org However, this steric hindrance can also be advantageous, sometimes preventing undesired side reactions and leading to higher selectivity, particularly in the formation of highly congested biaryl compounds. nih.govnumberanalytics.com For instance, the coupling of sterically demanding substrates often requires specially designed ligands on the catalyst to overcome the steric clash, and the inherent bulk of the mesityl-zinc reagent is a critical factor in the success of such transformations. nih.govrsc.org

| Arylzinc Reagent | Key Structural Feature | Expected Relative Reactivity in Cross-Coupling | Primary Application Area |

| Phenylzinc bromide | Unsubstituted phenyl ring | High | General synthesis of biaryl compounds |

| p-Tolylzinc bromide | Electron-donating group (para) | High, slightly enhanced reactivity over phenylzinc bromide | Synthesis of electronically modified biaryls |

| This compound | Two ortho-methyl groups (high steric hindrance) | Moderate to low; dependent on substrate and catalyst | Synthesis of sterically hindered/congested biaryls |

Addition Reactions to Unsaturated Systems

The Barbier reaction provides a convenient one-pot method for the formation of alcohols from an organic halide, a metal, and a carbonyl compound. wikipedia.org Unlike the Grignard reaction, the organometallic species is generated in situ, which is advantageous when the organometallic reagent is unstable. wikipedia.org For this compound, this reaction involves the addition of 2-bromo-1,3,5-trimethylbenzene to a suspension of zinc metal in the presence of an aldehyde or ketone. The organozinc reagent forms and immediately adds to the carbonyl group to yield a sterically hindered secondary or tertiary alcohol after aqueous workup. The moderate reactivity of the organozinc reagent allows for excellent tolerance of other functional groups that might be incompatible with more reactive organometallics.

General Reaction Scheme: Mesityl-Br + Zn + R(R')C=O → Mesityl-C(OH)R(R')

| Carbonyl Substrate | Product Type | Example Product |

| Acetaldehyde | Secondary Alcohol | 1-(2,4,6-Trimethylphenyl)ethanol |

| Benzophenone | Tertiary Alcohol | (2,4,6-Trimethylphenyl)diphenylmethanol |

| Cyclohexanone | Tertiary Alcohol | 1-(2,4,6-Trimethylphenyl)cyclohexan-1-ol |

In reactions with α,β-unsaturated carbonyl compounds, organometallic reagents can undergo either direct 1,2-addition to the carbonyl group or 1,4-conjugate (Michael) addition to the β-carbon. Organozinc reagents, being "softer" nucleophiles compared to "harder" organolithium or Grignard reagents, generally favor the 1,4-addition pathway. This selectivity is a key application of reagents like this compound. The addition of the bulky mesityl group to the β-position of an unsaturated ketone generates a zinc enolate intermediate, which is then protonated during workup to yield the β-arylated ketone product. This method is highly effective for creating sterically congested β-substituted carbonyl compounds.

General Reaction Scheme: Mesityl-ZnBr + R'-CH=CH-C(=O)R'' → Mesityl-CH(R')-CH2-C(=O)R''

| Michael Acceptor | Product Type | Example Product |

| Methyl vinyl ketone | β-Aryl Ketone | 4-(2,4,6-Trimethylphenyl)butan-2-one |

| Cyclohexenone | β-Aryl Ketone | 3-(2,4,6-Trimethylphenyl)cyclohexan-1-one |

| Ethyl acrylate | β-Aryl Ester | Ethyl 3-(2,4,6-trimethylphenyl)propanoate |

While the direct olefination of aldehydes with simple arylzinc halides is not a standard named reaction, related transformations have been developed. For instance, cobalt-catalyzed methods can achieve the stereoselective olefination of aldehydes using organozinc reagents. In such a process, a catalyst like [CoCl(PPh₃)₃] facilitates the reaction between an organozinc compound and an aldehyde to produce an alkene, often with high selectivity for the (E)-isomer. This approach avoids the often-mixed stereoselectivity of the Wittig reaction. Applying this to this compound would theoretically allow for the synthesis of sterically hindered stilbene (B7821643) analogues.

| Aldehyde Substrate | Catalyst System | Example Product |

| Benzaldehyde | Co(I) complex | (E)-1-Mesityl-2-phenylethene |

| 4-Chlorobenzaldehyde | Co(I) complex | (E)-1-(4-Chlorophenyl)-2-mesitylethene |

| Heptanal | Co(I) complex | (E)-1-Mesitylnon-1-ene |

The reaction of organometallic reagents with nitroarenes or their reduced intermediates, nitrosoarenes, provides a pathway for C-N bond formation. While some reactive organometallics can be incompatible with the nitro group, the more tolerant organozinc reagents can be used in reductive coupling processes. nih.govnih.gov In a potential pathway, the nitroarene is first reduced to a nitrosoarene, which then acts as an electrophile. The addition of this compound to a nitrosoarene (Ar-N=O) would form an N,N-disubstituted hydroxylamine (B1172632) intermediate (Mesityl-N(OZnBr)-Ar). Subsequent reduction of this intermediate would yield a diarylamine. This method allows for the construction of sterically hindered diarylamines.

| Nitrosoarene Substrate | Intermediate | Final Product (after reduction) |

| Nitrosobenzene | N-Mesityl-N-phenylhydroxylamine derivative | N-Mesityl-N-phenylamine |

| 1-Nitroso-4-methoxybenzene | N-Mesityl-N-(4-methoxyphenyl)hydroxylamine derivative | N-Mesityl-N-(4-methoxyphenyl)amine |

Carbonylative Cross-Coupling for Hindered Ketone Synthesis

A powerful application of this compound is in palladium-catalyzed carbonylative cross-coupling reactions. psu.eduresearchgate.net This transformation involves the reaction of an organozinc reagent with an aryl or vinyl halide in the presence of carbon monoxide (CO). The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) center, insertion of CO into the palladium-aryl bond to form a palladium-acyl complex, transmetalation with the organozinc reagent, and finally, reductive elimination to yield the ketone product. researchgate.netrsc.org

The use of the sterically demanding this compound is particularly valuable for the synthesis of highly hindered diaryl ketones, which are often challenging to prepare using traditional methods like Friedel-Crafts acylation. psu.edu This protocol tolerates a wide range of functional groups and allows for the construction of complex molecular architectures featuring a sterically encumbered ketone moiety. researchgate.net

| Aryl Halide Partner | Catalyst | Product (Unsymmetrical Diaryl Ketone) |

| Iodobenzene | Pd(PPh₃)₄ | Phenyl(2,4,6-trimethylphenyl)methanone |

| 4-Bromoanisole | Pd-PEPPSI-IPr researchgate.net | (4-Methoxyphenyl)(2,4,6-trimethylphenyl)methanone |

| 2-Iodotoluene | Pd(dppf)Cl₂ | o-Tolyl(2,4,6-trimethylphenyl)methanone |

| 1-Bromonaphthalene | Pd(OAc)₂/XPhos | Naphthalen-1-yl(2,4,6-trimethylphenyl)methanone |

Stereochemical Control in Reactions Involving this compound

The strategic placement of the methyl groups on the aromatic ring of this compound makes it a valuable tool for chemists aiming to achieve high levels of stereochemical control. This control is primarily exerted through non-covalent interactions, where the bulky mesityl group preferentially occupies more space, thereby directing incoming reactants to the less hindered face of a prochiral substrate or influencing the conformational equilibrium of a chiral molecule.

One of the most significant applications of the steric hindrance provided by this compound is in the field of atroposelective synthesis. Atropisomers are stereoisomers resulting from restricted rotation around a single bond. The synthesis of a single atropisomer is a considerable challenge in organic chemistry. In this context, the Negishi cross-coupling reaction has emerged as a powerful method.

Recent research has demonstrated the utility of palladium-catalyzed Negishi couplings for the atroposelective synthesis of complex molecules. For instance, in the synthesis of potent KRAS G12C covalent inhibitors, a highly atroposelective Negishi coupling was a key step in constructing the chiral C-C bond between highly functionalized pyridine (B92270) and quinazoline (B50416) moieties. nih.gov While this specific example does not explicitly use this compound, it highlights the principle of using sterically demanding coupling partners in conjunction with chiral phosphine ligands, such as the Walphos family, to achieve excellent selectivity. nih.gov The bulky nature of reagents like this compound is analogous to the sterically encumbered substrates used in such syntheses, suggesting its potential for similar applications.

The stereochemical outcome of Negishi couplings is not solely dependent on the organozinc reagent but is also significantly influenced by the choice of catalyst and ligands. For instance, the use of a palladium catalyst with a biaryldialkylphosphine ligand like CPhos has been shown to be effective in the coupling of secondary alkylzinc halides with aryl bromides and chlorides, controlling the ratio of the desired secondary to the undesired primary coupling product. This demonstrates that the interplay between the steric properties of the organozinc reagent and the ligand on the metal center is crucial for achieving high stereoselectivity.

Further investigations into Negishi cross-coupling reactions have revealed the importance of the active transmetalating species. Mechanistic studies suggest that higher-order zincates are often the key intermediates. The formation and reactivity of these zincates can be influenced by the steric and electronic properties of the organic group attached to the zinc, such as the mesityl group in this compound.

While direct, data-rich examples of this compound dictating stereoselectivity are not abundant in readily available literature, the underlying principles of steric control in asymmetric synthesis strongly support its potential in this area. The combination of its significant steric bulk and the well-established reactivity of organozinc reagents makes it a promising candidate for further exploration in the development of novel stereoselective transformations.

To illustrate the potential for stereochemical control, consider the hypothetical data in the following table, which represents the type of outcomes one might expect in a diastereoselective Negishi coupling using a chiral electrophile and this compound.

| Entry | Chiral Electrophile | Ligand | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |

| 1 | (S)-1-bromo-1-phenylethane | P(t-Bu)₃ | THF | 25 | 85:15 |

| 2 | (S)-1-bromo-1-phenylethane | SPhos | Dioxane | 60 | 92:8 |

| 3 | (R)-2-bromobutane | XPhos | Toluene | 80 | 70:30 |

| 4 | (R)-2-bromobutane | RuPhos | THF | 25 | 78:22 |

Table 1: Hypothetical Diastereoselective Negishi Coupling with this compound

In this hypothetical scenario, the sterically demanding this compound would approach the chiral electrophile from the less hindered face, leading to the preferential formation of one diastereomer. The choice of a bulky phosphine ligand, such as SPhos, could further enhance this selectivity by creating a more crowded catalytic environment that amplifies the steric differentiation.

Catalysis in 2,4,6 Trimethylphenylzinc Bromide Chemistry

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and they have been successfully applied to sterically hindered reagents like 2,4,6-trimethylphenylzinc bromide. The efficacy of these reactions is highly dependent on the choice of ligands and the optimization of reaction parameters.

The choice of ligand is crucial in palladium-catalyzed cross-coupling reactions as it directly influences the stability and reactivity of the catalytic species. For sterically hindered organozinc reagents, ligands that are both electron-rich and bulky are often required to promote the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

Phosphine (B1218219) ligands are among the most widely used in palladium catalysis. nih.gov Their electronic and steric properties can be finely tuned to optimize reaction outcomes.

Electron-rich phosphines , such as those with alkyl substituents (e.g., tri(tert-butyl)phosphine) or ylide-substituents (YPhos), increase the electron density on the palladium center. sigmaaldrich.comgessnergroup.com This increased electron density facilitates the oxidative addition of the aryl halide to the Pd(0) complex, which is often the rate-limiting step of the catalytic cycle.

Bulky phosphines create a sterically demanding environment around the palladium atom. This can promote reductive elimination, the final step where the new carbon-carbon bond is formed and the active Pd(0) catalyst is regenerated.

Bidentate phosphines (diphosphines) can chelate to the palladium center, forming stable complexes that can enhance catalytic activity and longevity. acs.org The development of novel ligand scaffolds, such as those incorporating urea (B33335) subunits or phosphorinane structures, continues to expand the toolkit for challenging coupling reactions. nih.govdigitellinc.com

The table below summarizes the impact of different phosphine ligand types on palladium-catalyzed cross-coupling reactions.

| Ligand Type | Key Features | Impact on Catalysis |

| Arylphosphines (e.g., PPh₃) | Cost-effective, moderately electron-donating. | Effective for reactive substrates like aryl iodides and bromides. sigmaaldrich.com |

| Bulky, Electron-Rich Alkylphosphines | Strong electron donors, sterically demanding. | Enhance oxidative addition and reductive elimination, crucial for less reactive substrates like aryl chlorides and sterically hindered partners. sigmaaldrich.com |

| Ylide-Substituted Phosphines (YPhos) | Extremely strong electron donors. | Enable activation of less reactive aryl chlorides under mild conditions. sigmaaldrich.comgessnergroup.com |

| Bidentate Phosphines (e.g., dppf) | Form stable chelate complexes with palladium. | Can lead to high turnover numbers and increased catalyst stability. acs.org |

| Specialized Phosphines (e.g., Urea-phosphines, Phosphorinanes) | Incorporate additional functional groups or unique structural motifs. | Designed to enhance reactivity and selectivity through secondary interactions or specific steric/electronic profiles. nih.govdigitellinc.com |

Beyond ligand selection, the optimization of reaction conditions is critical for achieving high yields and selectivity in palladium-catalyzed couplings with this compound.

Solvent: The choice of solvent can influence the solubility of reagents and the stability of catalytic intermediates. Aprotic polar solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and tetrahydrofuran (B95107) (THF) are commonly employed. researchgate.net In some cases, aqueous solvent systems or "green" solvents are being explored to improve the environmental profile of these reactions. scite.ai

Temperature: Reaction temperatures are optimized to balance reaction rate with catalyst stability and selectivity. While higher temperatures can accelerate the reaction, they may also lead to catalyst decomposition or undesired side reactions. Room-temperature couplings are highly desirable and have been achieved with highly active catalyst systems. nih.gov

Additives: Additives can have a profound impact on the reaction outcome. For instance, the addition of lithium salts (e.g., LiCl, LiBr) can break up aggregates of organometallic reagents, thereby increasing their effective concentration and reactivity. acgpubs.org The choice and concentration of the base in reactions like the Suzuki-Miyaura coupling are also critical parameters that require careful optimization. nih.gov

The following table provides examples of how reaction parameters are optimized in cross-coupling reactions.

| Parameter | Variable | Effect on Reaction | Example |

| Solvent | Polarity, Coordinating Ability | Affects solubility, catalyst stability, and reaction rate. | DMA was found to be a superior solvent for certain Ni-catalyzed Heck reactions compared to DMF or DMSO. researchgate.net |

| Temperature | Reaction Rate vs. Stability | Higher temperatures increase rate but can cause catalyst decomposition. | Decreasing temperature from 80 °C to 60 °C or increasing to 100 °C led to lower yields in a Ni-catalyzed coupling. nih.gov |

| Additives | Salts (e.g., LiCl), Bases | Can break reagent aggregates, facilitate transmetalation, or neutralize acidic byproducts. | The use of LiCl adducts with Grignard reagents dramatically increased product yields in Kumada-Corriu-Tamao couplings. acgpubs.org |

Nickel-Catalyzed Reactions

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. Nickel catalysts exhibit unique reactivity profiles that are particularly advantageous for reactions involving sterically hindered reagents like this compound.

Nickel's position as a first-row transition metal imparts properties that make it highly effective for coupling sterically demanding substrates.

Smaller Atomic Radius: Compared to palladium, nickel has a smaller atomic radius, which can influence the geometry and stability of intermediates in the catalytic cycle. rsc.org

Facile Oxidative Addition: Nickel(0) species are generally more readily oxidized than their palladium counterparts. This facilitates the oxidative addition of less reactive electrophiles, such as aryl chlorides or sterically hindered aryl bromides, which can be challenging for palladium catalysts. dicp.ac.cnacs.org

Accessibility of Multiple Oxidation States: Nickel can readily access Ni(I) and Ni(III) oxidation states, opening up alternative radical-based mechanistic pathways that are less common for palladium. These pathways can be particularly effective for certain types of transformations. nih.gov

These properties have enabled the development of nickel-catalyzed methods for the synthesis of highly sterically congested molecules, such as those containing quaternary carbon centers or ortho-substituted biaryls. rsc.orgorganic-chemistry.org

As with palladium, ligand design is paramount for controlling the reactivity and selectivity of nickel catalysts.

Electron-Rich Phosphines: Ligands like tricyclohexylphosphine (B42057) (PCy₃) are highly effective in nickel catalysis. Their strong electron-donating ability promotes the oxidative addition of challenging substrates, such as aryl fluorides. organic-chemistry.org

Bidentate Phosphines: Flexible bidentate phosphine ligands, such as DPEphos, have been shown to enable the C-S cross-coupling of sterically demanding aryl electrophiles. rsc.org

Nitrogen-Based Ligands: Bidentate nitrogen-based ligands, such as bipyridines and diazadiene derivatives, are also prominent in nickel catalysis. These ligands can stabilize the various oxidation states of nickel involved in the catalytic cycle and have been employed in a range of cross-coupling reactions. acs.org The specific structure of the ligand, including the presence of electron-withdrawing or -donating groups, can be tuned to optimize catalytic performance. nih.gov

A study on the nickel-catalyzed cross-coupling of N-sulfonyl aziridines with organozinc reagents successfully employed the sterically hindered 2,6-dimethylphenyl zinc bromide, highlighting the capability of nickel systems to handle bulky nucleophiles. princeton.edu

The oxidative addition of an aryl halide (Ar-X) to a Ni(0) center is the initial and often rate-determining step in the catalytic cycle. The mechanism of this fundamental step can be complex and is highly dependent on the nature of the ligand, the aryl halide, and the reaction conditions. Several pathways have been proposed and studied:

Concerted Pathway: A three-centered transition state where the C-X bond is broken as the Ni-C and Ni-X bonds are formed simultaneously. rsc.org

SₙAr-type Mechanism: Nucleophilic aromatic substitution where the nickel center attacks the aryl halide, forming a Meisenheimer-like intermediate before halide elimination. rsc.org

Radical Pathways: A single-electron transfer (SET) from the electron-rich Ni(0) to the aryl halide can occur, forming a radical anion which then collapses to a Ni(I) species and an aryl radical. chimia.ch These can then recombine to form the Ni(II) oxidative addition product. chimia.chnih.gov The formation of Ni(I) species is a common feature in nickel catalysis and distinguishes it from many palladium-catalyzed systems. chimia.ch

Studies have shown that for phosphine-ligated nickel systems, the reaction of an aryl halide with a Ni(0) center can lead to a competition between the formation of the desired Ni(II)-aryl product and Ni(I) species. chimia.ch In reactions involving bipyridine-type ligands, evidence suggests that the oxidative addition of an aryl halide to a monomeric Ni(I) complex can generate a Ni(III) intermediate, which is a key step in many catalytic cycles. acs.org

Copper-Catalyzed and Copper-Mediated Transformations

Copper catalysis provides a powerful and cost-effective platform for reactions involving this compound. These transformations generally proceed via the formation of a transient organocuprate species, which exhibits unique reactivity compared to the parent organozinc compound. A key advantage of using organozinc reagents like this compound is their superior functional group tolerance compared to the more reactive organolithium or Grignard reagents, a benefit that extends to their copper-mediated reactions. cam.ac.uk

The general mechanism involves the transmetallation of the aryl group from zinc to a copper(I) salt (e.g., CuI, CuCl, CuCN). This step forms a higher-order zinc organocuprate, which is the active species in the subsequent bond-forming reaction. These reactions can be rendered truly catalytic with respect to copper, using a co-oxidant to regenerate the active copper species. cam.ac.uk

Key copper-catalyzed transformations applicable to this compound include:

Oxidative Homocoupling: In the presence of a copper catalyst and an oxidant (such as air or a chemical oxidant), this compound can undergo homocoupling to form 2,2',4,4',6,6'-hexamethylbiphenyl. This method is particularly useful for forming biaryl bonds. cam.ac.uk

Cross-Coupling Reactions: Copper catalysts facilitate the cross-coupling of aryl zinc reagents with various partners, including aryl iodides and bromides. rsc.orgrsc.org This provides an alternative to the more common palladium-catalyzed Negishi coupling.

Difluoromethylation: Copper-catalyzed reactions between aryl iodides and (difluoromethyl)zinc reagents have been developed. acs.orgresearchgate.net By analogy, a similar pathway could potentially involve the coupling of this compound with a suitable difluoromethylating agent.

Amination: Recent advances have shown the copper-catalyzed electrophilic amination of arylzinc pivalates using hypervalent iodine reagents, offering a route to arylamines. chemrxiv.org

The table below summarizes representative copper-catalyzed reactions involving aryl zinc reagents, illustrating the scope of transformations available for this compound.

Table 1: Examples of Copper-Catalyzed Reactions with Aryl Zinc Reagents

| Reaction Type | Electrophile/Partner | Catalyst System | Product Type |

|---|---|---|---|

| Homocoupling | Organic Oxidant / Air | Cu(I) salt | Symmetrical Biaryl |

| Cross-Coupling | Aryl Iodides/Bromides | Cy₃PCuCl | Unsymmetrical Biaryl |

| Amination | Hypervalent Iodine Reagent | Cu Catalyst | Arylamine |

This table presents generalized transformations for aryl zinc reagents, which are applicable to this compound.

Cobalt-Catalyzed Zinc Insertion and Cross-Coupling

Cobalt catalysis offers a distinct and highly effective method for both the synthesis and subsequent reaction of arylzinc compounds like this compound. A significant advantage of this approach is the ability to generate the organozinc reagent directly from the corresponding aryl bromide under mild conditions, followed by an in-situ cross-coupling reaction. researchgate.netnih.gov

The process begins with the activation of an aryl bromide by a low-valent cobalt species, which is generated from the reduction of a cobalt(II) halide (e.g., CoBr₂) by zinc dust. nih.gov This facilitates the oxidative insertion of zinc into the carbon-bromine bond, forming the arylzinc bromide. This method is notable for its simplicity and tolerance of various functional groups. nih.govthieme-connect.de

Once formed, the this compound can participate in a cobalt-catalyzed cross-coupling reaction with an appropriate electrophile in the same reaction vessel. This one-pot procedure is highly efficient. For instance, the cross-coupling of the in-situ generated arylzinc reagent with carboxylic acid anhydrides provides a direct route to aromatic ketones. researchgate.net

Table 2: Cobalt-Catalyzed Reactions for Aryl Zinc Reagents

| Reaction | Substrates | Catalyst System | Conditions | Product |

|---|---|---|---|---|

| Zinc Insertion | Aryl Bromide, Zinc Dust | CoBr₂, 2,2'-Bipyridyl | Acetonitrile, Room Temp. | Arylzinc Bromide |

| Cross-Coupling | Arylzinc Bromide, Carboxylic Anhydride | Cobalt-based catalyst | Mild | Aromatic Ketone |

| C-P Bond Formation | Arylboronic Acid, Dialkyl Phosphite | CoBr₂, ter-pyridine, Zn powder | Acetonitrile, Room Temp. | Aryl Phosphonate |

This table illustrates the dual role of cobalt catalysts in both the formation and subsequent functionalization of aryl zinc reagents. The C-P bond formation example shows a related cobalt/zinc system. mdpi.com

Role of Metal Salts (e.g., Mg salts, LiCl) as Co-catalysts or Activators

The efficiency and reactivity of reactions involving this compound are often dramatically improved by the addition of simple inorganic salts, particularly lithium chloride (LiCl) and magnesium salts (e.g., MgCl₂). These salts are not merely additives but play crucial roles as activators or co-catalysts.

Magnesium Salts (MgCl₂): While LiCl is crucial for the formation of the reagent, magnesium salts like MgCl₂ primarily enhance the reactivity of the resulting organozinc compound. The addition of stoichiometric amounts of MgCl₂ can significantly increase the nucleophilicity of the organozinc reagent. organic-chemistry.org This allows for smooth addition reactions to electrophiles like ketones, aldehydes, and even carbon dioxide at ambient temperature, often without the need for a transition metal catalyst. organic-chemistry.orgresearchgate.net Organozinc reagents prepared in the presence of MgCl₂ show enhanced performance in various addition reactions. researchgate.net

Table 3: Function of Metal Salt Additives in Organozinc Chemistry

| Salt | Primary Role | Mechanism of Action | Stage of Impact |

|---|---|---|---|

| LiCl | Solubilizer / Activator | Forms soluble "ate" complexes (e.g., Li[RZnX₂]), preventing passivation of the Zn(0) surface. nih.gov | Formation of the organozinc reagent. researchgate.net |

| MgCl₂ | Reactivity Enhancer | Increases the nucleophilicity of the organozinc reagent. organic-chemistry.org | Subsequent reaction/functionalization of the organozinc reagent. researchgate.net |

Heterogeneous vs. Homogeneous Catalysis Considerations

The synthesis and subsequent catalytic reactions of this compound involve aspects of both heterogeneous and homogeneous catalysis.

Homogeneous Catalysis occurs when the catalyst and the reactants exist in the same phase, typically in solution. libretexts.orgyoutube.com Most of the cross-coupling reactions involving this compound fall into this category. For example, in copper- or cobalt-catalyzed cross-couplings, a soluble metal complex (the catalyst) reacts with the soluble organozinc reagent and a soluble electrophile in a solvent like THF or acetonitrile. cam.ac.ukthieme-connect.de These systems benefit from high catalyst activity and selectivity, though catalyst separation from the product can be a challenge in industrial applications. wikipedia.org

Heterogeneous Catalysis involves a catalyst that is in a different phase from the reactants. libretexts.orgyoutube.com The very formation of this compound from 2,4,6-trimethylphenyl bromide and metallic zinc dust is a classic example of a heterogeneous process. nih.gov Here, the reaction occurs at the surface of the solid zinc metal. The efficiency of such reactions is highly dependent on the surface area and activation state of the metal.

Advanced Characterization Methodologies for 2,4,6 Trimethylphenylzinc Bromide

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for determining the molecular structure of chemical compounds. By analyzing the interaction of molecules with electromagnetic radiation, chemists can map out the connectivity of atoms and the nature of the chemical bonds.

NMR spectroscopy is arguably the most powerful tool for determining the structure of compounds in solution.

¹H NMR Spectroscopy : Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms. For 2,4,6-trimethylphenylzinc bromide, one would expect distinct signals for the aromatic protons and the methyl group protons. The integration of these signals would correspond to the ratio of these protons. Due to the symmetry of the mesityl group, a single sharp resonance is expected for the two aromatic protons and two distinct resonances for the para- and ortho-methyl groups.

¹³C NMR Spectroscopy : Carbon-13 NMR offers a detailed view of the carbon skeleton. nih.gov Each unique carbon atom in the this compound molecule will produce a distinct signal. Characteristic chemical shifts would be observed for the methyl carbons, the non-substituted aromatic carbons, the methyl-substituted aromatic carbons, and, most significantly, the carbon atom directly bonded to the zinc metal (the ipso-carbon). This C-Zn signal is typically shifted downfield compared to the other aromatic carbons. researchgate.netnih.gov

⁶⁷Zn NMR Spectroscopy : Zinc-67 is an NMR-active nucleus, but its use is not routine. This is due to several factors, including its low natural abundance (4.1%) and its large quadrupole moment, which leads to very broad resonance signals, making detection difficult. However, for specialized research, ⁶⁷Zn NMR could provide direct insight into the electronic environment around the zinc center, including its coordination state (e.g., coordination with solvent molecules like THF) and the nature of the carbon-zinc bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic C-H | ~6.8 - 7.0 | Single peak due to molecular symmetry. |

| ¹H | ortho-CH₃ | ~2.3 - 2.5 | Signal for the 12 protons of the two methyl groups at positions 2 and 6. |

| ¹H | para-CH₃ | ~2.1 - 2.3 | Signal for the 3 protons of the methyl group at position 4. |

| ¹³C | C-Zn (ipso-carbon) | ~160 - 175 | Typically the most downfield aromatic signal. |

| ¹³C | Aromatic C-H | ~125 - 130 | Signal for carbons at positions 3 and 5. |

| ¹³C | Aromatic C-CH₃ | ~135 - 145 | Signals for carbons at positions 2, 4, and 6. |

| ¹³C | Methyl (CH₃) | ~20 - 25 | Signals for the methyl carbons. |

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.